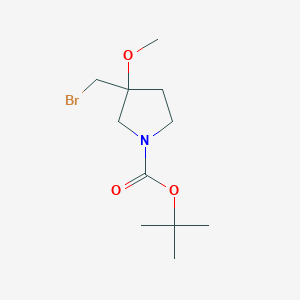
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a 6-methylpyridine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity .
Chemical Reactions Analysis
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is widely used in scientific research due to its diverse applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
Piperazine: A simpler compound with a similar piperazine ring structure but lacking the 6-methylpyridine moiety.
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride: Another compound with a similar structure but different substituents on the piperazine ring.
6-Methylpyridine-2-carboxaldehyde: A related compound used in the synthesis of various piperazine derivatives.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the 6-methylpyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17Cl2N3O |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)-piperazin-1-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H |
InChI Key |
RYFVEMQCCUVBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


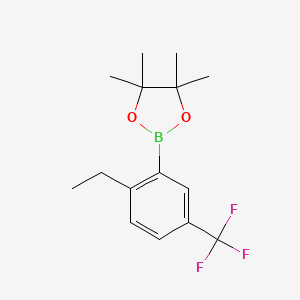

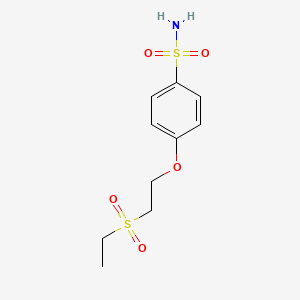
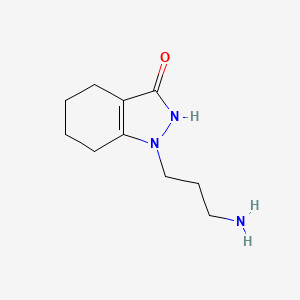
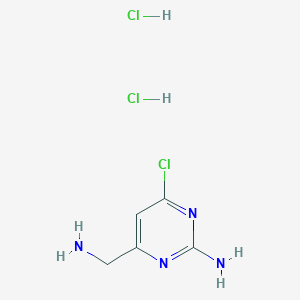
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
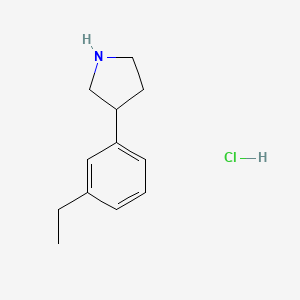

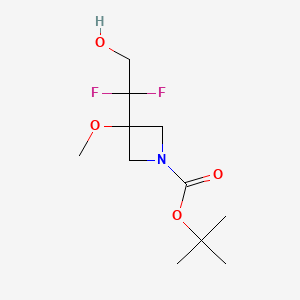
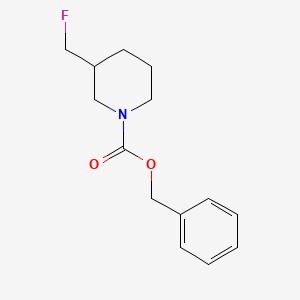
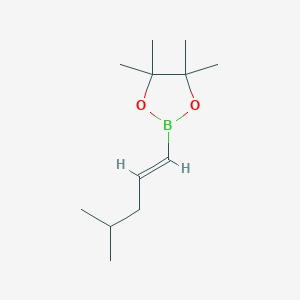

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
